molecular formula C9H6F2O B15220707 1-(3,5-Difluorophenyl)prop-2-en-1-one

1-(3,5-Difluorophenyl)prop-2-en-1-one

Cat. No.: B15220707
M. Wt: 168.14 g/mol
InChI Key: OLGJBEOEYFFBBC-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)prop-2-en-1-one is a fluorinated organic compound with the molecular formula C9H6F2O. It is a derivative of chalcone, characterized by the presence of a 3,5-difluorophenyl group attached to a prop-2-en-1-one moiety.

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-difluorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and purity while minimizing production costs .

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(3,5-Difluorophenyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound inhibits neutrophilic inflammation by modulating the MAPK and Akt pathways. This modulation affects the production of superoxide anions and elastase release, which are key factors in the inflammatory response .

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual fluorine substitution, which imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

IUPAC Name

1-(3,5-difluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5H,1H2

InChI Key

OLGJBEOEYFFBBC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC(=CC(=C1)F)F

Origin of Product

United States

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